2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as privileged scaffolds in drug discovery due to their structural versatility and broad pharmacological profiles. Initially explored in the 1980s, these heterocycles gained prominence for their resemblance to purine bases, enabling interactions with biological targets such as kinases, receptors, and enzymes. Early work focused on their synthesis via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, a method refined over decades to improve regioselectivity and yields.
By the 2000s, pyrazolo[1,5-a]pyrimidines were recognized for their anticancer potential, exemplified by compounds targeting cyclin-dependent kinases (CDKs) and Src-family kinases. For instance, PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine) became a benchmark Src kinase inhibitor in preclinical studies. Subsequent research expanded their applications to antimicrobial and anti-inflammatory agents, with derivatives showing activity against Mycobacterium tuberculosis (Mtb) and modulating cytokine production.
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Therapeutic Applications
Structural Significance of the Trifluoromethyl Group in Heterocyclic Systems
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern medicinal chemistry, valued for its electron-withdrawing properties, metabolic stability, and lipophilicity. In pyrazolo[1,5-a]pyrimidines, CF₃ substitution at the 7-position enhances target binding through hydrophobic interactions and reduces oxidative metabolism by cytochrome P450 enzymes. For example, replacing methyl with CF₃ in tetrahydropyrazolo[1,5-a]pyrimidines improved antitubercular potency (MIC = 0.15 μM) while maintaining selectivity.
Comparative studies demonstrate that CF₃-containing analogs exhibit superior pharmacokinetic profiles over their non-fluorinated counterparts. In a series of CaSR antagonists, CF₃ substitution increased metabolic stability by 90% in liver microsomes, attributed to reduced hydroxylation susceptibility. Additionally, the strong inductive effect of CF₃ fine-tunes electronic properties, as evidenced by Hammett substituent constants (σₘ = 0.43 for CF₃ vs. σₘ = -0.17 for CH₃).
Table 2: Impact of CF₃ vs. CH₃ Substitution on Physicochemical Properties
| Property | CF₃-Substituted Analogs | CH₃-Substituted Analogs |
|---|---|---|
| LogP (lipophilicity) | 3.8–6.3 | 2.1–4.7 |
| Metabolic Half-life (h) | 4.2 ± 0.9 | 1.8 ± 0.4 |
| Aqueous Solubility (μM) | <10 | 50–200 |
Role of Saturated Tetrahydropyrimidine Moieties in Bioactive Molecules
Saturated tetrahydropyrimidine rings confer conformational rigidity and improved solubility compared to fully aromatic systems. In 2,5-dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, the partially reduced pyrimidine ring adopts a boat conformation, facilitating interactions with hydrophobic enzyme pockets while minimizing planar toxicity risks. This structural feature is leveraged in CNS-active compounds like ocinaplon, where tetrahydropyrimidine enhances blood-brain barrier permeability.
In antitubercular agents, the tetrahydropyrimidine scaffold improves membrane penetration in mycobacterial cell walls. Molecular dynamics simulations reveal that the saturated ring induces a 30% increase in binding affinity for Mtb target proteins compared to unsaturated analogs. Furthermore, the stereochemistry at C-5 and C-7 positions critically influences bioactivity; the (5R,7S) configuration in related compounds shows 100-fold higher potency than its enantiomer.
Table 3: Bioactive Molecules Incorporating Tetrahydropyrimidine Moieties
| Compound | Target Pathway | Biological Effect |
|---|---|---|
| Umibecestat | β-Secretase inhibition | Alzheimer’s disease |
| Compound 9 (Nix et al.) | Mtb cell wall synthesis | Antitubercular activity |
| Zaleplon | GABA-A receptor | Sedative/hypnotic |
Properties
IUPAC Name |
2,5-dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-5-3-7(9(10,11)12)15-8(13-5)4-6(2)14-15/h4-5,7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJNWUVNHXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.18 g/mol. The compound features a tetrahydropyrimidine ring fused with a pyrazole structure and incorporates trifluoromethyl and dimethyl groups that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Testing : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL. The efficacy was compared to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antifungal Activity : In vitro assays indicated that certain derivatives of this compound demonstrated antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90%, comparable to established antifungal agents like tebuconazole .
- Antimycobacterial Activity : Phenotypic screening revealed that the compound could inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .
Enzymatic Inhibition
Research has indicated that this compound can act as an inhibitor for various enzymes:
- Selective Protein Inhibition : The compound's structure allows it to interact with specific protein targets involved in cancer progression and microbial resistance. This selectivity enhances its therapeutic potential while minimizing side effects .
Study 1: Synthesis and Biological Evaluation
A study conducted by Wang et al. synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities. Among them, this compound showed significant anticancer effects in vitro against multiple cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that specific derivatives exhibited higher activity against B. cinerea and M. tuberculosis, suggesting that the trifluoromethyl group plays a crucial role in enhancing antimicrobial properties .
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of 2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions using various biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of derivatives with enhanced biological properties .
Biological Activities
Research has identified several key areas where this compound exhibits significant biological activity:
- Antitumor Activity
- Enzyme Inhibition
- Psychopharmacological Effects
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potency against various cancer cell lines. |
| Study 2 | Enzyme inhibition | Identified as a potent inhibitor of DHODH with a binding affinity comparable to known inhibitors in clinical use. |
| Study 3 | Psychopharmacological effects | Showed anxiolytic-like effects in animal models with reduced anxiety-related behaviors. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity:
Key Findings
Substituent Flexibility :
- The C-5 position is pivotal for modulating bioactivity. Methyl or cyclopropyl groups enhance metabolic stability, while aromatic substituents (e.g., thiophene) improve target engagement .
- C-3 modifications (e.g., aryl groups via Suzuki coupling) broaden binding interactions, as seen in kinase inhibitors .
Trifluoromethyl Impact: The CF₃ group at C-7 increases electronegativity, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs . Derivatives lacking CF₃ (e.g., 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine) exhibit reduced half-lives in vivo, highlighting CF₃’s critical role .
Synthetic Efficiency :
- Suzuki–Miyaura cross-coupling enables rapid diversification at C-3 (e.g., aryl, heteroaryl), achieving yields >80% under mild conditions .
- SNAr reactions at C-5 require PyBroP activation for amine/thiol incorporation, with yields ranging 50–70% .
Biological Performance :
- 2,5-Dimethyl-7-CF₃ derivatives show superior kinase inhibition (Pim1 IC₅₀ = 0.8 µM) compared to 5-cyclopropyl analogs (IC₅₀ = 3.2 µM), attributed to methyl groups’ steric complementarity .
- Thiophene-substituted analogs demonstrate antiviral activity (HCV EC₅₀ = 1.5 µM), whereas imidazo-fused derivatives prioritize antiproliferative effects .
Q & A
Basic: What are the established synthetic routes for preparing 2,5-dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, and what are their key intermediates?
Methodological Answer:
The synthesis typically involves cyclization of β-cyanoethylpyrazole precursors or condensation of 5-aminopyrazoles with trifluoromethyl ketones. For example:
- Step 1: React 5-amino-1-β-cyanoethylpyrazole derivatives with trifluoromethyl carbonyl compounds under acidic conditions to form the pyrimidine ring .
- Step 2: Optimize cyclization using MnO₂ in chloroform for hydroxyl oxidation, achieving an overall yield of 39.5% .
- Key Intermediates: Ethyl 4-chloro-3-oxobutyrate and substituted β-cyanoethylhydrazines are critical for regioselective ring closure .
Basic: What safety protocols are recommended for handling this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Waste Management: Segregate organic waste containing trifluoromethyl groups and dispose via licensed hazardous waste facilities to prevent environmental contamination .
- Contamination Control: Use filtered pipette tips and dedicated glassware to minimize cross-contamination during intermediate isolation .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Elemental Analysis: Confirm purity via %C, %H, %N (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
- HRMS: Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺: Calcd 254.1042, Found 254.1039) .
- NMR: ¹H/¹³C NMR to resolve methyl (δ 2.1–2.5 ppm) and trifluoromethyl (δ 120–125 ppm via ¹⁹F NMR) groups .
Advanced: How can position 7 be selectively functionalized to modulate biological activity, and what substituents improve target binding?
Methodological Answer:
- Strategies: Introduce aldehyde or propanoylpiperidine groups at position 7 via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Case Study: Substituting with 1-propanoylpiperidin-4-yl (as in Zanubrutinib analogs) enhances kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
- Analytical Validation: Monitor functionalization success via HPLC (≥95% purity) and docking studies to assess binding affinity .
Advanced: What pharmacological targets are associated with this compound, and how does its structure-activity relationship (SAR) inform drug design?
Methodological Answer:
- Primary Targets: ROS1 kinase inhibitors (patent US20170173014) and p38 MAPK (IC₅₀ < 50 nM in AS1940477 analogs) .
- SAR Insights:
- Therapeutic Applications: Fused chlorin derivatives (e.g., A-PX) show promise in photodynamic therapy for targeting cancer stem cells .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Methodological Answer:
- Yield Optimization: Re-evaluate reaction conditions (e.g., solvent polarity, catalyst load). For example, using Dess–Martin periodinane improves aldehyde derivatization yields by 15–20% .
- Spectral Discrepancies: Cross-validate NMR assignments with 2D-COSY and DEPT-135 to resolve overlapping signals (e.g., distinguishing C-4 and C-7 carbons) .
- Reproducibility: Standardize anhydrous conditions (e.g., molecular sieves) to mitigate moisture-sensitive side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
